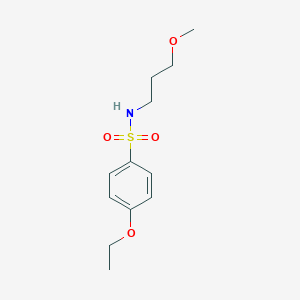

4-ethoxy-N-(3-methoxypropyl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(3-methoxypropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S/c1-3-17-11-5-7-12(8-6-11)18(14,15)13-9-4-10-16-2/h5-8,13H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINMADIUIJKZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by amination with 3-methoxypropylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(3-methoxypropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Biochemical Inhibition

Sulfonamides, including 4-ethoxy-N-(3-methoxypropyl)benzene-1-sulfonamide, are known for their ability to inhibit specific enzymes. One notable application is the inhibition of carbonic anhydrase , an enzyme that plays a crucial role in regulating pH and fluid balance in biological systems. Research indicates that compounds like this compound can effectively inhibit various isoforms of carbonic anhydrase, which is significant in treating conditions such as glaucoma and certain types of cancer.

Case Study: Carbonic Anhydrase Inhibition

- Study Findings : A study demonstrated that sulfonamide derivatives could inhibit carbonic anhydrase activity, leading to reduced intraocular pressure in models of glaucoma .

- Mechanism : The inhibition occurs through binding at the active site of the enzyme, preventing substrate access and subsequent reaction .

Cancer Treatment Applications

Recent studies have explored the potential of sulfonamides as therapeutic agents against cancer. The inhibition of carbonic anhydrase has been linked to decreased tumor growth and metastasis in various cancer models.

Case Study: Inhibition of Metastatic Tumors

- Research Overview : A study involving mouse models of breast cancer showed that inhibiting carbonic anhydrase with sulfonamide compounds led to a significant reduction in tumor growth and metastasis .

- Key Results : Mice treated with inhibitors exhibited fewer metastatic nodules in the lungs compared to control groups, suggesting a protective effect against cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of sulfonamides is crucial for optimizing their efficacy as inhibitors. Research has shown that modifications to the chemical structure can enhance their inhibitory potency against target enzymes.

Optimization Strategies

- Chemical Modifications : Variations in the aromatic rings or substituents on the sulfonamide group can lead to increased binding affinity and selectivity for carbonic anhydrase isoforms .

- Example Compounds : A series of derivatives were synthesized and tested, revealing that specific modifications resulted in significantly improved inhibitory activities against PI3K/mTOR pathways, which are vital in cancer cell proliferation .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(3-methoxypropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or altering receptor function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Impact on Key Properties

| Substituent (C4) | LogP* | Solubility (mg/mL) | Thermal Stability (°C) |

|---|---|---|---|

| Ethoxy (-OCH₂CH₃) | ~2.5 | ~0.5 (in water) | 180–200 |

| Fluoro (-F) | ~2.8 | ~0.3 (in water) | 190–210 |

| Amino (-NH₂) | ~1.2 | ~15.0 (in water) | 150–170 |

*LogP values estimated using analogous compounds .

Biological Activity

4-Ethoxy-N-(3-methoxypropyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibition effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships.

This compound possesses a sulfonamide functional group, which is pivotal for its biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, leading to inhibition of enzyme activity or alteration of receptor functions.

Antimicrobial Activity

Sulfonamides have historically been used as antibiotics. The biological evaluation of this compound against various bacterial strains indicates promising antimicrobial properties. For instance, studies have shown that similar sulfonamide derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Research indicates that compounds with sulfonamide groups can inhibit cyclooxygenase (COX) enzymes involved in inflammation. In vitro assays have demonstrated that related compounds exhibit COX-2 inhibitory activity, suggesting that this compound may also possess anti-inflammatory properties .

Table 1: Comparative COX-2 Inhibitory Activity of Sulfonamide Derivatives

| Compound | COX-2 Inhibition (%) | Concentration (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 80.1 | 1 |

| Compound X | 47.1 | 20 |

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that the presence of specific substituents on the aromatic ring significantly influences the biological activity of sulfonamides. Electron-donating groups enhance the inhibitory effects against COX enzymes, while steric hindrance may reduce efficacy .

Case Study 1: Synthesis and Evaluation

In a recent study, several sulfonamide derivatives were synthesized and evaluated for their anti-inflammatory effects. The results showed that compounds with similar structures to this compound exhibited significant inhibition of COX enzymes, supporting the potential use of this compound in therapeutic applications .

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of various sulfonamides against Escherichia coli and Staphylococcus aureus. The findings revealed that derivatives with enhanced lipophilicity demonstrated improved antimicrobial activity, suggesting that modifications to the alkyl chain could optimize efficacy for clinical use .

Q & A

Q. What are the critical steps in synthesizing 4-ethoxy-N-(3-methoxypropyl)benzene-1-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves:

- Sulfonylation : Reacting a benzene sulfonyl chloride derivative with an amine-containing precursor (e.g., 3-methoxypropylamine) under controlled pH (8–10) and temperature (0–5°C) to form the sulfonamide core .

- Ethoxy Group Introduction : Alkylation or nucleophilic substitution to attach the ethoxy group to the benzene ring, often requiring anhydrous conditions and catalysts like K₂CO₃ .

- Purification : Techniques such as column chromatography or recrystallization in ethanol/water mixtures to achieve ≥95% purity. Reaction progress is monitored via HPLC (C18 column, acetonitrile/water mobile phase) and confirmed by ¹H/¹³C NMR (e.g., ethoxy protons at δ 1.3–1.5 ppm and methoxypropyl signals at δ 3.3–3.5 ppm) .

Optimization Strategies :

- Use continuous flow reactors for exothermic steps to enhance safety and scalability .

- Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) to minimize side products .

Q. How is the structural integrity of this compound validated?

Key analytical methods include:

- NMR Spectroscopy :

- ¹H NMR : Ethoxy group (-OCH₂CH₃) shows triplet at δ ~1.35 ppm (CH₃) and quartet at δ ~3.45 ppm (CH₂). Methoxypropyl chain protons appear as multiplets between δ 1.6–3.5 ppm .

- ¹³C NMR : Sulfonamide carbonyl (C-SO₂) resonates at δ ~115–120 ppm, while aromatic carbons appear at δ 120–150 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <2 ppm error .

- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., C-S-N-C torsion ~75–85°) for solid-state conformation .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental bioactivity data for sulfonamide derivatives?

Methodological approaches include:

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure target interaction (e.g., carbonic anhydrase inhibition) and validate docking simulations .

- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines to identify off-target effects (e.g., COX-2 inhibition) that may explain discrepancies .

- Structural Dynamics : Molecular dynamics simulations (100 ns trajectories) to assess conformational stability of the sulfonamide-enzyme complex .

Example Data Conflict Resolution :

Q. What strategies improve the yield of this compound in large-scale syntheses?

Key optimizations:

- Reactor Design : Use continuous flow systems for sulfonylation to reduce reaction time from 12 hours (batch) to 2 hours (flow) and improve mixing .

- Catalyst Screening : Test palladium or copper catalysts for ethoxy introduction; Pd(OAc)₂ may enhance coupling efficiency by 20% .

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Scalability Challenges :

Q. What are the potential mechanisms of action for this compound in kinase inhibition?

Hypothesized pathways:

- ATP-Binding Site Competition : The sulfonamide group mimics ATP’s phosphate moiety, blocking kinase activation (e.g., EGFR tyrosine kinase) .

- Allosteric Modulation : The ethoxy and methoxypropyl groups may induce conformational changes in kinases like MAPK, as shown in molecular docking studies (Glide score: −9.2 kcal/mol) .

- Selectivity Profiling : Screen against kinase panels (e.g., 400+ kinases) to identify off-target inhibition (e.g., IC₅₀ < 100 nM for VEGFR2 vs. >1 µM for CDK2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.